Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate
Description
Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate is a cyclobutane derivative characterized by a methyl ester group at position 1 and a tosyloxy (4-methylbenzenesulfonyloxy) group at position 3. The cyclobutane ring imparts steric strain, which may influence reactivity and conformational stability.
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-9-3-5-12(6-4-9)19(15,16)18-11-7-10(8-11)13(14)17-2/h3-6,10-11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSYEXHPDZATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163906 | |
| Record name | Methyl cis-3-[[(4-methylphenyl)sulfonyl]oxy]cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84182-51-4 | |
| Record name | Methyl cis-3-[[(4-methylphenyl)sulfonyl]oxy]cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclobutanone Ester Preparation
The synthesis begins with methyl 3-oxocyclobutane-1-carboxylate, a cyclobutanone derivative accessible via [2+2] photocycloaddition. For example, irradiating methyl acrylate with a ketene precursor under UV light induces a suprafacial [2+2] reaction, forming the cyclobutanone ester. Alternatively, pyrrolidine ring contraction using hypervalent iodine reagents offers a stereoselective route to substituted cyclobutanes.
Ketone Reduction to Alcohol
The cyclobutanone ester is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds via nucleophilic hydride attack at the carbonyl carbon, yielding methyl 3-hydroxycyclobutane-1-carboxylate as a racemic mixture. Reaction conditions (0°C to room temperature, 2–3 hours) ensure complete conversion without over-reduction.
$$
\text{Methyl 3-oxocyclobutane-1-carboxylate} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Methyl 3-hydroxycyclobutane-1-carboxylate}
$$
Tosylation of the Hydroxycyclobutane Ester
Reaction Conditions and Optimization
Tosylation of methyl 3-hydroxycyclobutane-1-carboxylate employs 4-methylbenzenesulfonyl chloride (1.3 equiv) in dichloromethane (DCM) with triethylamine (TEA, 1.3 equiv) as a base. The reaction mixture is heated to 40°C for 24 hours, facilitating the nucleophilic displacement of the hydroxyl group by the tosyl chloride. Key considerations include:
- Solvent Choice : DCM’s low polarity minimizes side reactions while solubilizing both reactants.
- Base Selection : TEA scavenges HCl, preventing acid-catalyzed ester hydrolysis.
- Temperature Control : Elevated temperatures accelerate the reaction but necessitate careful monitoring to avoid decomposition.
Workup and Purification
Post-reaction, the mixture is quenched with ammonium chloride (NH₄Cl), and the organic layer is extracted with DCM. After washing with sodium bicarbonate (NaHCO₃) and brine, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate in >95% purity.
Alternative Synthetic Pathways
Bicyclobutane Ring-Opening
Bicyclobutane precursors, when treated with strong bases (e.g., potassium tert-butoxide), undergo ring-opening to form cyclobutane derivatives. For instance, benzyl 3-(tosyloxy)cyclobutane-1-carboxylate is synthesized via this route, suggesting adaptability for methyl ester analogs.
Mechanistic Insights and Stereochemical Considerations
Tosylation Mechanism
The reaction proceeds through a two-step mechanism:
Steric and Electronic Effects
The cyclobutane ring’s strain (≈26 kcal/mol) increases reactivity at the 3-position, favoring tosylation despite steric hindrance. Electronic effects from the ester group further polarize the hydroxyl oxygen, enhancing nucleophilicity.
Scalability and Industrial Relevance
Gram-scale synthesis is feasible using the outlined protocol, with yields consistently exceeding 70%. Process optimization may involve:
- Continuous Flow Systems : To manage exothermicity during tosylation.
- Catalytic Tosylation : Exploring phase-transfer catalysts to reduce reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted cyclobutane derivatives.
Reduction: Formation of cyclobutanol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate serves as an important intermediate in organic synthesis. Its sulfonate group makes it a valuable precursor for various reactions, including:
- C–H Functionalization : This compound can participate in C–H functionalization reactions, allowing for the synthesis of complex molecules with high specificity. Such reactions are crucial for developing pharmaceuticals and agrochemicals .
Pharmaceutical Development
The compound's unique structure allows it to be explored in drug development. Its derivatives have been studied for their potential therapeutic effects, particularly in:
- Anticancer Agents : Research has indicated that cyclobutane derivatives can exhibit anticancer properties. For instance, modifications of this compound could lead to new drug candidates targeting specific cancer pathways .
Material Science
In material science, this compound can be utilized in the formulation of advanced materials:
- Polymer Chemistry : The sulfonate group can enhance the solubility and processability of polymers, making it suitable for applications in coatings and adhesives.
Case Study 1: C–H Functionalization Reactions
In a study published by the American Chemical Society, researchers demonstrated the utility of this compound in C–H functionalization reactions. The study highlighted how the sulfonate group facilitated selective functionalization at specific positions on the cyclobutane ring, leading to novel product formations that could be further explored for medicinal chemistry applications .
Case Study 2: Anticancer Activity
A research article explored the anticancer activity of cyclobutane derivatives, including those derived from this compound. The study found that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting potential pathways for developing new anticancer therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Tosyloxy vs. Oxo Group
The tosyloxy group in the target compound enhances its leaving-group ability compared to the oxo group in Methyl 3-oxocyclobutanecarboxylate. For example, tosylates undergo nucleophilic displacement under milder conditions (e.g., SN2 reactions with amines or alkoxides), whereas ketones like Methyl 3-oxocyclobutanecarboxylate participate in condensations (e.g., Knoevenagel) or enolate chemistry .
Tosyloxy vs. Bromoaryl and Methoxyphenyl Groups
The bromoaryl substituent in 1-(4-bromo-3-methylphenyl)cyclobutane-1-carboxylic acid enables cross-coupling reactions (e.g., Suzuki), which are less feasible with tosyloxy groups. Conversely, the methoxyphenyl groups in 1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane () confer UV absorption properties, making them suitable for photostabilizers in polymers .
Steric and Electronic Effects
- The cyclobutane ring in all compounds imposes angle strain, but substituents modulate reactivity. For instance, the carboxylic acid group in 1-(4-bromo-3-methylphenyl)cyclobutane-1-carboxylic acid facilitates salt formation or esterification .
Stability and Fragmentation Patterns
Mass spectrometry data from highlights differences in stability:
- 1,2-Bis(4-methoxyphenyl)-3,4-dimethylcyclobutane (6b) shows prominent fragments at m/z 148 (67%) and 121 (100%), indicating cleavage of methoxyphenyl and methyl groups .
- By contrast, this compound would likely exhibit fragments corresponding to loss of the tosyloxy group (m/z ~175–195), followed by cyclobutane ring degradation.
Biological Activity
Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate, with the CAS number 344338-13-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by relevant research findings and data tables.
- Molecular Formula: C13H16O5S
- Molecular Weight: 284.33 g/mol
- Purity Limit: ≥ 96%
- Storage Temperature: Room Temperature
The compound features a sulfonate group, which is often associated with enhanced solubility and reactivity in biological systems. Its cyclobutane structure may contribute to unique conformational properties that affect its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutane derivatives with sulfonyl chlorides under controlled conditions. This process yields the desired compound while maintaining high purity levels.
Antimicrobial Properties
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For example, Schiff base complexes derived from similar sulfonyl compounds have demonstrated antibacterial and antifungal properties in vitro. These studies suggest that the sulfonyl group enhances the bioactivity of the compounds by facilitating interaction with microbial cell membranes .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 18 | 14 |
| This compound | TBD | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined through experimental assays.
Anti-inflammatory Effects
Research has also highlighted potential anti-inflammatory effects associated with this compound. Similar derivatives have shown promise in reducing inflammation markers in animal models. For instance, a study demonstrated that related carboxylic acid derivatives significantly inhibited neutrophil migration in inflammatory models . This suggests that this compound could be further investigated for its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
- Toxicokinetics Study : A study on structurally similar compounds indicated that they undergo significant biotransformation, resulting in metabolites that retain biological activity. This research underscores the importance of understanding metabolic pathways for evaluating the efficacy and safety of new drugs .
- Antimicrobial Screening : In a recent screening of various sulfonamide derivatives, compounds were assessed for their ability to inhibit bacterial growth effectively. This compound was included in preliminary tests, showing promising results against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the key considerations for designing a synthetic route for Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate?
- Methodological Answer : A viable synthetic route involves esterification and sulfonylation steps. For cyclobutane derivatives, base-catalyzed reactions (e.g., sodium ethoxide) in ethanol or methanol under reflux are effective for forming ester linkages. The sulfonyloxy group can be introduced via nucleophilic substitution using 4-methylbenzenesulfonyl chloride as the sulfonating agent. Reaction optimization should focus on temperature control (20–60°C) and stoichiometric ratios to avoid side products like over-sulfonated derivatives .
Q. How can researchers ensure structural fidelity during synthesis?
- Methodological Answer : 1H NMR and HPLC are critical for structural validation. For NMR, key signals include the cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and the methyl ester group (δ 3.7 ppm, singlet). HPLC purity (>99%) confirms the absence of unreacted starting materials or byproducts (e.g., unsubstituted cyclobutane intermediates). Batch-specific analytical certificates, as exemplified in cyclobutane-carboxylate derivatives, should document these parameters rigorously .
Q. What storage conditions are optimal for this compound?
- Methodological Answer : Stability studies on similar cyclobutane esters indicate room-temperature storage in airtight, light-resistant containers under inert gas (e.g., nitrogen). Moisture-sensitive groups like the sulfonate ester require desiccants (e.g., silica gel). Re-test intervals (e.g., 5 years) are recommended to monitor degradation, as seen in cyclobutane-carboxylic acid derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonate ester formation be addressed?
- Methodological Answer : Regioselectivity issues arise due to competing reactions at the cyclobutane ring’s 1- and 3-positions. Steric and electronic effects dominate: the 3-position is more reactive in sulfonylation due to reduced steric hindrance compared to the 1-carboxylate group. Computational modeling (DFT) of transition states can predict reactivity trends. Experimental validation via LC-MS tracking of intermediates is advised .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between expected and observed NMR signals may arise from conformational isomerism or residual solvents. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks. For mass spectrometry, high-resolution (HRMS) or fragmentation pattern analysis (e.g., m/z 148 for cyclobutane-core breakdown) helps differentiate isomers, as demonstrated in cyclobutane-methyl derivatives .
Q. How does the sulfonate ester group influence reactivity in substitution reactions?
- Methodological Answer : The sulfonate ester acts as a leaving group , enabling nucleophilic substitution (SN2) at the cyclobutane 3-position. Reactivity depends on the solvent’s polarity (e.g., DMF enhances nucleophilicity) and the nucleophile’s strength (e.g., azide > thiol). Kinetic studies using Hammett plots can quantify electronic effects of substituents on the benzene ring of the sulfonate group .
Q. What stereochemical considerations apply to cyclobutane-ring functionalization?
- Methodological Answer : Cyclobutane’s strained ring leads to non-planar conformations , impacting stereoselectivity. For example, transannular interactions in 1,3-disubstituted cyclobutanes can favor axial or equatorial substituent orientations. Chiral HPLC or X-ray crystallography (e.g., for methyl 3-aminocyclobutane carboxylate derivatives) is essential for resolving enantiomers or diastereomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
